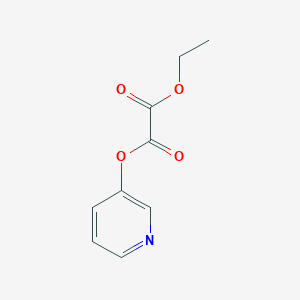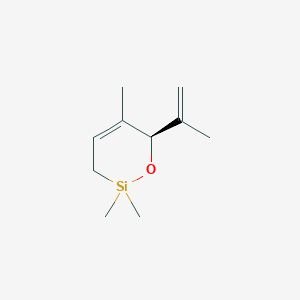
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is a unique organosilicon compound characterized by its distinct structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure includes a dihydrooxasiline ring, which imparts unique chemical properties and reactivity.
準備方法
The synthesis of (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline typically involves several key steps. One common synthetic route includes the reaction of appropriate silicon-containing precursors with organic reagents under controlled conditions. For instance, the preparation might involve the use of trimethylsilyl chloride and a suitable alkene in the presence of a catalyst to facilitate the formation of the dihydrooxasiline ring. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the dihydrooxasiline ring or the attached alkyl groups.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex organosilicon compounds. In biology, it has potential applications in the development of novel biomaterials due to its unique structural properties. In medicine, research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations. Industrially, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline is used in the production of specialty polymers and coatings, where its unique properties can enhance performance characteristics.
作用機序
The mechanism by which (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline exerts its effects is primarily through interactions with specific molecular targets. These interactions often involve the silicon atom in the dihydrooxasiline ring, which can form bonds with various biological molecules. The pathways involved may include the modulation of enzyme activity or the alteration of cellular signaling processes, depending on the specific application and context.
類似化合物との比較
When compared to other similar compounds, (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline stands out due to its unique structural features and reactivity. Similar compounds might include other organosilicon compounds with different substituents on the silicon atom or variations in the ring structure. For example, compounds like (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasilane or (6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiloxane share some similarities but differ in their specific chemical properties and applications.
特性
CAS番号 |
247063-87-2 |
|---|---|
分子式 |
C10H18OSi |
分子量 |
182.33 g/mol |
IUPAC名 |
(6R)-2,2,5-trimethyl-6-prop-1-en-2-yl-3,6-dihydrooxasiline |
InChI |
InChI=1S/C10H18OSi/c1-8(2)10-9(3)6-7-12(4,5)11-10/h6,10H,1,7H2,2-5H3/t10-/m1/s1 |
InChIキー |
UNNMTPDNXKCVAE-SNVBAGLBSA-N |
異性体SMILES |
CC1=CC[Si](O[C@@H]1C(=C)C)(C)C |
正規SMILES |
CC1=CC[Si](OC1C(=C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


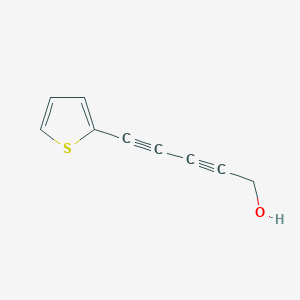
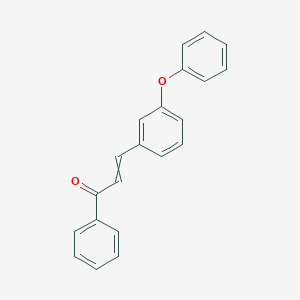
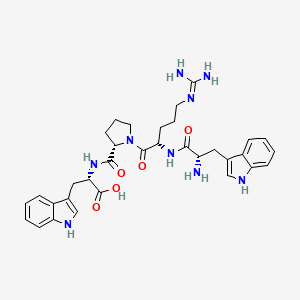

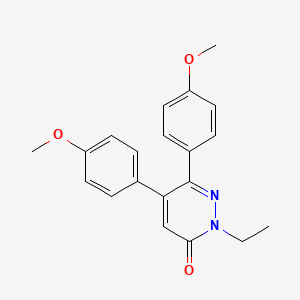
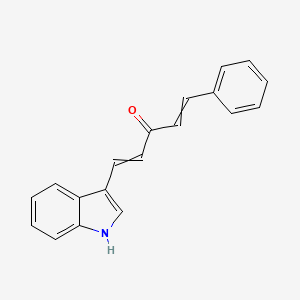
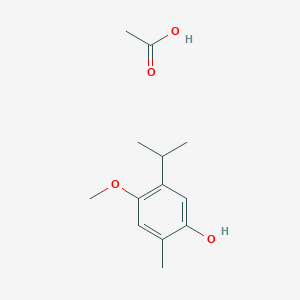
![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
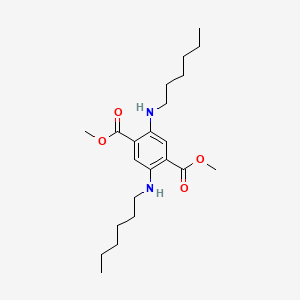
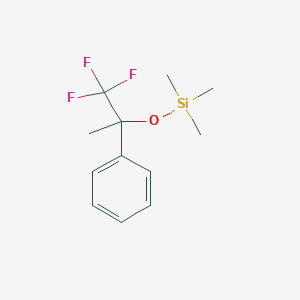
![1-Chloro-4-{[(S)-methanesulfinyl]methyl}benzene](/img/structure/B14256853.png)

![N-{4-[(E)-Formyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14256857.png)
